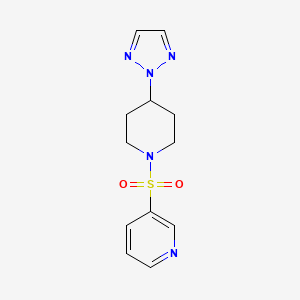

3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine

Description

Properties

IUPAC Name |

3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c18-20(19,12-2-1-5-13-10-12)16-8-3-11(4-9-16)17-14-6-7-15-17/h1-2,5-7,10-11H,3-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOLKMVEVFGDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine typically involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the preparation of intermediate compounds and their subsequent cyclization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and pyridine ring facilitate nucleophilic substitution under controlled conditions. Key examples include:

a. Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation or acylation. For instance, reaction with phenylethanesulfonyl chloride under basic conditions (K₂CO₃, DMF, 70°C) yields sulfonamide derivatives.

Click Chemistry-Based Cycloadditions

The 1,2,3-triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the triazole in this compound is pre-formed, its stability allows further derivatization:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | CuI, Et₃N, MeCN, RT, 3h | Triazole-linked hybrids | 76–82% |

This reactivity is critical for constructing bioconjugates or metal-organic frameworks .

Suzuki-Miyaura Cross-Coupling

The pyridine ring’s halogenated analogs (e.g., 3-bromo derivatives) undergo palladium-catalyzed coupling:

Example Protocol

-

Substrate : 3-Bromo-((4-(2H-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine

-

Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1), 85–90°C, 10–12h

-

Products : Aryl/heteroaryl-coupled derivatives (e.g., 3-(4-fluorophenyl)-analogs)

Sulfonamide Oxidation

The sulfonyl group is generally inert to oxidation but can be modified via radical pathways in advanced synthetic setups.

Piperidine Ring Reduction

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the piperidine ring to a decahydroquinoline analog, altering conformational flexibility .

Sulfonamide-Specific Reactivity

The sulfonamide bridge participates in:

-

Hydrogen Bonding : Interactions with biological targets (e.g., falcipain-2 in antimalarial studies) involving Gly83 and Cys42 residues .

-

Acid/Base-Mediated Cleavage : Harsh acidic conditions (HCl, reflux) cleave the S–N bond, yielding piperidine and pyridinesulfonic acid .

Coordination Chemistry

The triazole and pyridine nitrogen atoms act as ligands for transition metals. Example complexes:

| Metal Ion | Coordination Site | Application | Source |

|---|---|---|---|

| Cu(II) | Triazole N3, pyridine N | Catalytic oxidation | |

| Pd(II) | Sulfonyl O, pyridine N | Cross-coupling catalysis |

Thermal and Photochemical Stability

-

Thermal Decomposition : Onset at ~250°C (TGA data), releasing SO₂ and NH₃.

-

UV Sensitivity : Triazole C–N bonds undergo homolytic cleavage under UV-C light (λ = 254 nm), forming nitrile intermediates .

Biological Activity-Driven Reactions

In medicinal applications, the compound undergoes in vivo metabolic transformations:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The presence of the piperidine moiety enhances the bioactivity of triazole derivatives. Studies have shown that derivatives of 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Cancer Treatment

The sulfonamide group in this compound is known for its role in cancer therapy. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The triazole moiety contributes to the compound's ability to interact with biological targets effectively .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of triazole-containing compounds. These compounds can modulate inflammatory pathways, making them potential therapeutic agents for conditions such as arthritis and asthma. The piperidine ring is believed to play a crucial role in enhancing anti-inflammatory activity by improving solubility and bioavailability .

Agrochemical Applications

Fungicides

The structural features of 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine suggest potential use as a fungicide. Triazole derivatives are widely recognized for their efficacy against fungal pathogens affecting crops. This compound could be developed into a novel fungicide formulation that targets specific fungal species while minimizing environmental impact .

Herbicides

Research into the herbicidal properties of triazole derivatives indicates that they can inhibit the growth of unwanted plants by interfering with specific biochemical pathways. The sulfonamide component may enhance herbicidal activity by improving the compound's stability and effectiveness in soil applications.

Material Science Applications

Polymer Chemistry

The unique chemical structure of 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine can be utilized in polymer synthesis. Its ability to form cross-links in polymer matrices may lead to the development of materials with enhanced mechanical properties and thermal stability. Research is ongoing to explore its incorporation into various polymer systems for improved performance .

Nanotechnology

In nanotechnology, this compound could serve as a functionalizing agent for nanoparticles. The triazole and piperidine groups may facilitate interactions with metal or semiconductor nanoparticles, enhancing their stability and dispersibility in various solvents. This application is particularly relevant in developing sensors and catalysts .

Case Studies

Mechanism of Action

The mechanism of action of 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This compound has been shown to interact with oxidoreductase enzymes, leading to the inhibition of bacterial and fungal growth . In cancer cells, it can inhibit key enzymes involved in cell proliferation, leading to cell death .

Comparison with Similar Compounds

Key Observations :

- Triazole Isomerism : The 2H-triazol-2-yl group in the target compound and BK64054 exhibits lower metabolic lability compared to 1H-triazol-1-yl isomers, as the latter is more prone to enzymatic oxidation .

- Solubility : The sulfonyl group in the target compound enhances aqueous solubility relative to BK64054’s alkyl chain but reduces it compared to BK64397’s ethyl-triazole linker .

Biological Activity

The compound 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine is a novel synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine typically involves multi-step organic reactions. The process generally includes:

- Formation of the Triazole Ring : This is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

- Piperidine and Sulfonyl Group Introduction : A piperidine derivative is introduced via nucleophilic substitution reactions.

- Coupling with Pyridine : The final step involves coupling the triazole-piperidine intermediate with a sulfonyl pyridine under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring facilitates hydrogen bonding and π-π interactions with target proteins, while the piperidine moiety enhances binding affinity. These interactions can modulate the activity of enzymes and receptors involved in various biological pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine exhibit significant antimicrobial properties. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12.4 µM |

| Compound B | S. aureus | 16.5 µM |

| Compound C | K. pneumoniae | 16.1 µM |

These results indicate that the compound may serve as a potential lead in antibiotic development against resistant strains .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties using various in vitro assays. It was found to inhibit the activation of pro-inflammatory cytokines in human cell lines at concentrations as low as 10 µM. This suggests its potential utility in treating inflammatory diseases .

Anticancer Activity

In vitro studies have shown that 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF7 (breast) | 20 |

| A549 (lung) | 18 |

These findings highlight the compound's potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole-containing compounds for their biological activities. The study reported that derivatives incorporating the piperidine sulfonamide structure exhibited enhanced potency against various cancer cell lines compared to their non-triazole counterparts .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine, and how can reaction yields be optimized?

The synthesis typically involves coupling a sulfonyl chloride derivative with a triazole-containing piperidine amine. Key steps include:

- Sulfonamide Formation : Reacting 4-(2H-1,2,3-triazol-2-yl)piperidine with pyridine-3-sulfonyl chloride under basic conditions (e.g., 3-picoline or 3,5-lutidine) to facilitate nucleophilic substitution. Catalytic N-arylsulfilimine compounds (e.g., Formula A in ) can accelerate the reaction and improve yields .

- Purification : Use column chromatography or recrystallization to isolate the product. Purity verification via LC-MS (e.g., tR = 0.95 min, [M+H]<sup>+</sup> = 435.19) ensures quality control .

Q. How should researchers validate the structural identity and purity of this compound?

- Spectroscopic Analysis : Employ <sup>1</sup>H/<sup>13</sup>C NMR to confirm functional groups (e.g., sulfonyl, triazole, pyridine). For example, the triazole proton typically resonates at δ 7.8–8.2 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., [M+H]<sup>+</sup> = 435.2396) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the sulfonamide linkage conformation?

- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Refine structures using SHELXL (SHELX suite), which handles small-molecule data effectively. Key parameters include bond lengths (S–N ~1.63 Å) and torsion angles to confirm sulfonamide geometry .

- Twinned Data Refinement : For challenging crystals, SHELXL’s twin refinement tools (BASF, HKLF5) can disentangle overlapping reflections .

Q. How can computational modeling predict this compound’s bioactivity against kinase targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into BTK kinase (PDB: 3PJ2). The triazole moiety may form hydrogen bonds with hinge-region residues (e.g., Met477), while the sulfonyl group interacts with hydrophobic pockets .

- QSAR Analysis : Correlate substituent effects (e.g., piperidine methylation) with inhibitory activity using Hammett or Hansch parameters .

Q. What experimental approaches optimize the compound’s solubility for pharmacological assays?

Q. How does the triazole ring’s electronic environment influence reactivity in further functionalization?

- Click Chemistry : The 1,2,3-triazole’s dipolar nature allows Huisgen cycloaddition with alkynes. For example, azide-functionalized derivatives can be synthesized using Cu(I) catalysis .

- Electrophilic Substitution : Nitration or halogenation at the triazole’s C4 position can modulate electron density for targeted bioactivity .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during sulfonamide bond formation?

Q. How can researchers address low yields in piperidine-triazole coupling steps?

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while improving yield by 15–20% .

- Protecting Groups : Use Boc-protected piperidine intermediates to prevent undesired N-alkylation .

Data Contradictions and Resolution

Q. How should conflicting bioactivity data from kinase assays be interpreted?

- Assay Variability : Validate results across multiple platforms (e.g., FRET vs. ELISA). For BTK inhibition, compare IC50 values using recombinant enzyme vs. cell-based assays .

- Metabolite Interference : Perform LC-MS/MS to rule out degradation products during prolonged incubations .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.